3-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-5-ETHYL-4-HYDROXY-4,5-DIMETHYL-1,3-OXAZOLAN-2-ONE
Overview
Description
3-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-5-ETHYL-4-HYDROXY-4,5-DIMETHYL-1,3-OXAZOLAN-2-ONE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals. This compound, in particular, features a unique combination of an indole moiety and an oxazolone ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-5-ETHYL-4-HYDROXY-4,5-DIMETHYL-1,3-OXAZOLAN-2-ONE typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the indole derivative, followed by the formation of the oxazolone ring.
Synthesis of Indole Derivative: The indole derivative can be synthesized through various methods, including Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Formation of Oxazolone Ring: The oxazolone ring can be formed by the cyclization of amino acids or their derivatives with carbonyl compounds under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can be performed on the oxazolone ring, converting it into other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2,3-diones, while reduction of the oxazolone ring can yield amino alcohols .
Scientific Research Applications
3-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-5-ETHYL-4-HYDROXY-4,5-DIMETHYL-1,3-OXAZOLAN-2-ONE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-5-ETHYL-4-HYDROXY-4,5-DIMETHYL-1,3-OXAZOLAN-2-ONE involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
5-Chloroindole-3-carboxaldehyde: This compound shares the indole moiety with 3-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-5-ETHYL-4-HYDROXY-4,5-DIMETHYL-1,3-OXAZOLAN-2-ONE but lacks the oxazolone ring.
Indole-3-acetic acid: Another indole derivative, commonly found in plants as a growth hormone, but structurally different due to the absence of the oxazolone ring.
Uniqueness
The uniqueness of this compound lies in its combination of an indole moiety and an oxazolone ring, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
3-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-ethyl-4-hydroxy-4,5-dimethyl-1,3-oxazolidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O3/c1-4-16(2)17(3,22)20(15(21)23-16)8-7-11-10-19-14-6-5-12(18)9-13(11)14/h5-6,9-10,19,22H,4,7-8H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFDZMYANUCAPEO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(N(C(=O)O1)CCC2=CNC3=C2C=C(C=C3)Cl)(C)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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